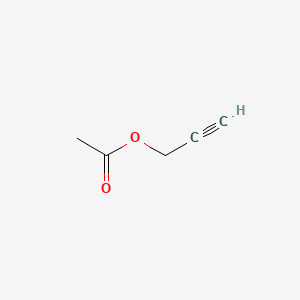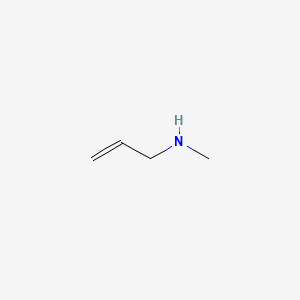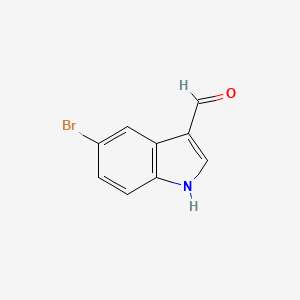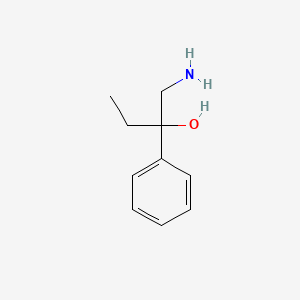
1-Amino-2-phenylbutan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-2-phenylbutan-2-ol is an organic compound with the molecular formula C10H15NO. It is a chiral amino alcohol that features a phenyl group attached to a butanol backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Amino-2-phenylbutan-2-ol can be synthesized through the reaction of phenylacetaldehyde with ammonia and amines . The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve more sophisticated techniques such as continuous flow reactors to optimize the reaction conditions and scale up the production. The use of high-purity starting materials and stringent quality control measures are essential to produce the compound at a commercial scale .
Análisis De Reacciones Químicas
Types of Reactions: 1-Amino-2-phenylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Phenylbutanone or phenylbutanal.
Reduction: Various secondary or tertiary amines.
Substitution: Halogenated derivatives of the original compound
Aplicaciones Científicas De Investigación
1-Amino-2-phenylbutan-2-ol is utilized in several scientific research areas:
Mecanismo De Acción
The mechanism of action of 1-Amino-2-phenylbutan-2-ol involves its interaction with various molecular targets depending on its application. In biocatalysis, it acts as a substrate for enzymes such as ω-transaminases, facilitating the synthesis of chiral amines. The compound’s hydroxyl and amino groups allow it to participate in hydrogen bonding and other interactions, influencing its reactivity and binding affinity in different pathways .
Comparación Con Compuestos Similares
2-Amino-2-phenylbutan-1-ol: Similar structure but with the amino group on the first carbon.
2-Amino-2-phenylethanol: Shorter carbon chain but similar functional groups.
Uniqueness: 1-Amino-2-phenylbutan-2-ol is unique due to its specific positioning of the amino and hydroxyl groups, which confer distinct reactivity and properties. Its chiral nature also makes it valuable in the synthesis of enantiomerically pure compounds, which is a significant advantage in pharmaceutical applications .
Propiedades
IUPAC Name |
1-amino-2-phenylbutan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-2-10(12,8-11)9-6-4-3-5-7-9/h3-7,12H,2,8,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFJMPCWXPSJQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)(C1=CC=CC=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70274599 |
Source


|
| Record name | 1-amino-2-phenylbutan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70274599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
770-65-0 |
Source


|
| Record name | NSC30434 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30434 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-amino-2-phenylbutan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70274599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
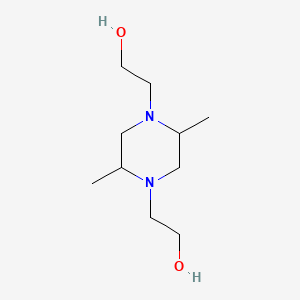
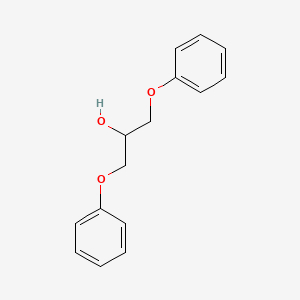
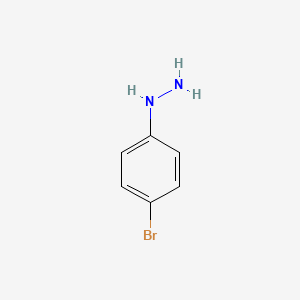
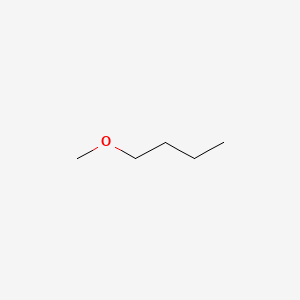
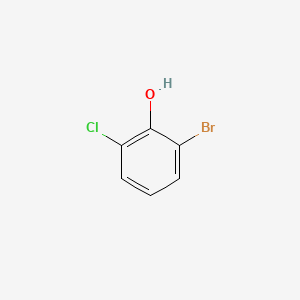
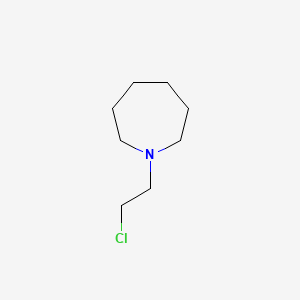
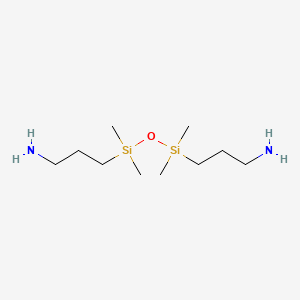
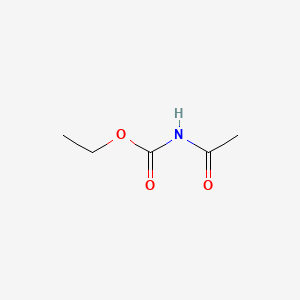
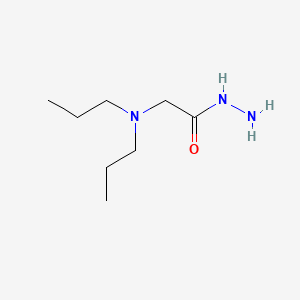
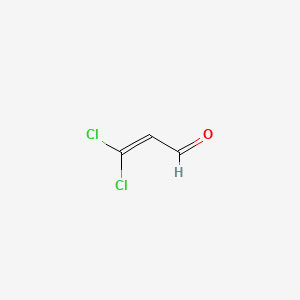
![N-[4-(4-aminophenoxy)phenyl]acetamide](/img/structure/B1265528.png)
